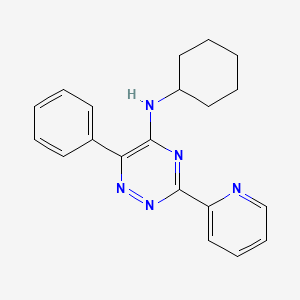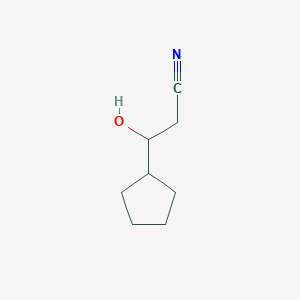
3-Cyclopentyl-3-hydroxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentyl-3-hydroxypropanenitrile: is an organic compound with the molecular formula C8H13NO . It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features a cyclopentyl ring attached to a hydroxypropanenitrile moiety, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Cyclopentyl-3-hydroxypropanenitrile typically involves the reduction of 3-cyclopentyl-3-ketopropanenitrile. This reduction can be catalyzed by a carbonyl reductase enzyme, such as the one derived from Paraburkholderia hospita. The reaction conditions often include a substrate concentration of 200 g/L (1.5 M) and the use of a double mutant enzyme (H93C/A139L) to enhance enantioselectivity and specific activity .
Industrial Production Methods: In an industrial setting, the scalable preparation of this compound is achieved through bioreduction processes. The use of engineered carbonyl reductase enzymes allows for high yields and optical purity, making the process efficient and cost-effective .
化学反应分析
Types of Reactions: 3-Cyclopentyl-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: It can be oxidized to form the corresponding ketone.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Catalyzed by carbonyl reductase enzymes.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Reduction: this compound is reduced to 3-cyclopentyl-3-hydroxypropanol.
Oxidation: The compound is oxidized to 3-cyclopentyl-3-ketopropanenitrile.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Cyclopentyl-3-hydroxypropanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Key precursor in the synthesis of pharmaceuticals, such as ruxolitinib, which is used to treat myelofibrosis and polycythemia vera
Industry: Employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 3-Cyclopentyl-3-hydroxypropanenitrile primarily involves its role as an intermediate in enzymatic reactions. The compound is reduced by carbonyl reductase enzymes, which catalyze the conversion of 3-cyclopentyl-3-ketopropanenitrile to this compound. This reduction process involves the transfer of electrons and protons to the ketone group, resulting in the formation of the hydroxy group .
相似化合物的比较
- 3-Cyclohexyl-3-hydroxypropanenitrile
- 3-Phenyl-3-hydroxypropanenitrile
Comparison: 3-Cyclopentyl-3-hydroxypropanenitrile is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and phenyl analogs. These differences can influence the compound’s reactivity and the selectivity of enzymatic reductions .
属性
IUPAC Name |
3-cyclopentyl-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFMUGYSVLAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906453-83-6 |
Source


|
| Record name | 3-cyclopentyl-3-hydroxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
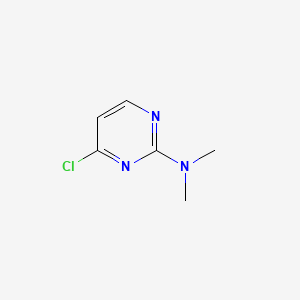
![(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2798307.png)
![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)


![2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2798311.png)

![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)


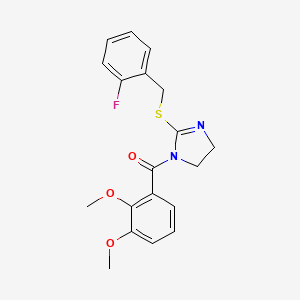
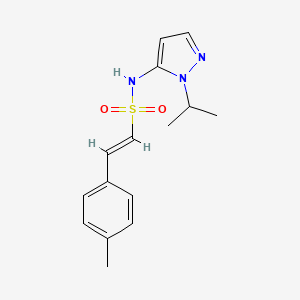
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)
